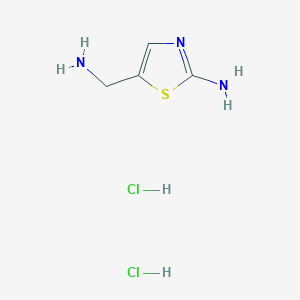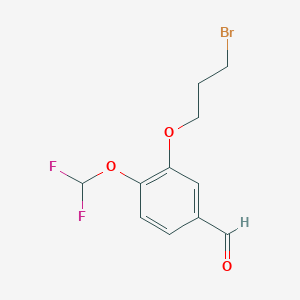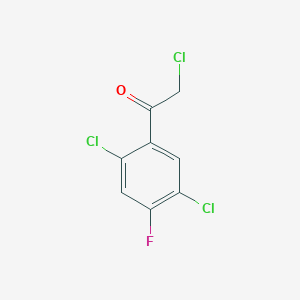
2',5'-Dichloro-4'-fluorophenacyl chloride
Descripción general
Descripción
2’,5’-Dichloro-4’-fluorophenacyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of phenacyl chloride, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-4’-fluorophenacyl chloride typically involves the chlorination and fluorination of phenacyl chloride. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-4’-fluorophenacyl chloride often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2’,5’-Dichloro-4’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield amides or imines, while reaction with alcohols can produce esters.
Aplicaciones Científicas De Investigación
2’,5’-Dichloro-4’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dichloro-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4’-fluoroacetophenone: Similar in structure but with only one chlorine atom.
2,4-Dichloro-5-fluorobenzoyl chloride: Another chlorinated and fluorinated benzoyl chloride derivative.
4-Fluorophenacyl chloride: Lacks the additional chlorine atoms present in 2’,5’-Dichloro-4’-fluorophenacyl chloride.
Uniqueness
2’,5’-Dichloro-4’-fluorophenacyl chloride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
2-chloro-1-(2,5-dichloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJZYVYLAZJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)
![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)
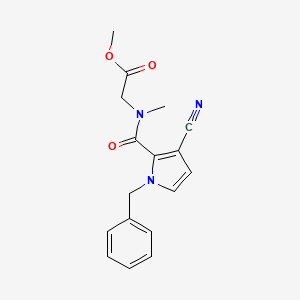



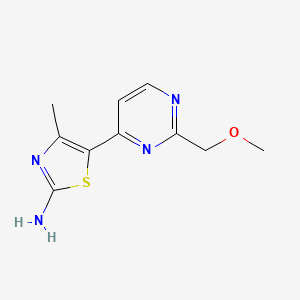
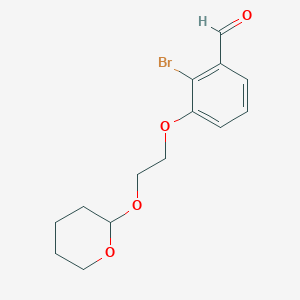
![tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B1411357.png)
![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)
